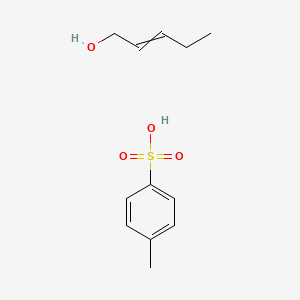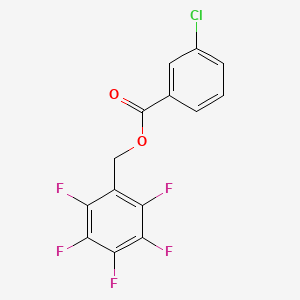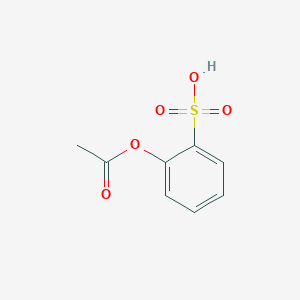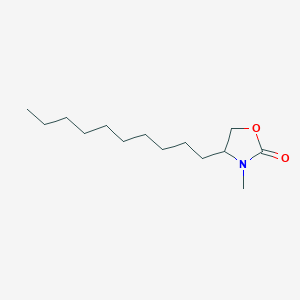
4-Decyl-3-methyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decyl-3-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of a decylamine derivative with an appropriate carbonyl compound under controlled conditions. One common method involves the cyclization of N-decyl-N-methylcarbamate in the presence of a base, such as sodium hydride, to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Decyl-3-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl or methyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
4-Decyl-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and stereoselective transformations.
Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent due to its unique mechanism of action.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Decyl-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of functional proteins. This action disrupts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-oxazolidin-2-one: A simpler oxazolidinone derivative with similar chemical properties.
Linezolid: An oxazolidinone antibiotic with a well-documented mechanism of action against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects compared to linezolid.
Uniqueness
4-Decyl-3-methyl-1,3-oxazolidin-2-one is unique due to its decyl and methyl substituents, which confer specific chemical and biological properties. These substituents may enhance its lipophilicity and interaction with biological membranes, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
128275-86-5 |
|---|---|
Formule moléculaire |
C14H27NO2 |
Poids moléculaire |
241.37 g/mol |
Nom IUPAC |
4-decyl-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-13-12-17-14(16)15(13)2/h13H,3-12H2,1-2H3 |
Clé InChI |
VANZPDXXLKKLRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1COC(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


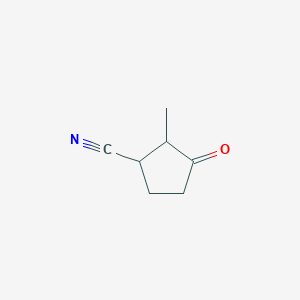
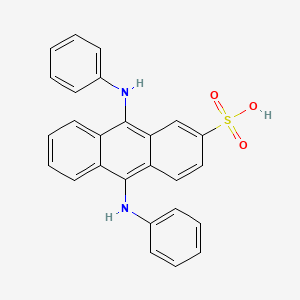
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
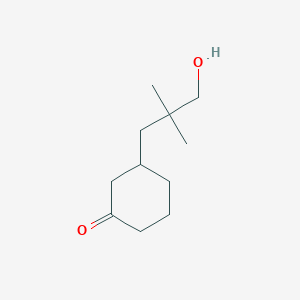
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
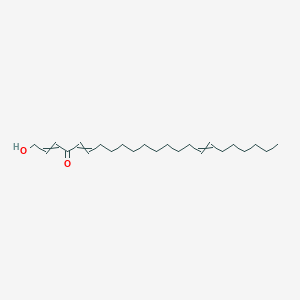

![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
